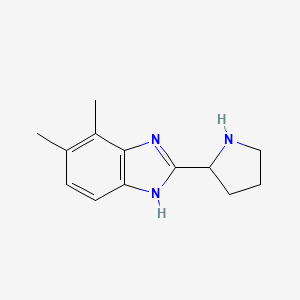

4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole

Descripción

Propiedades

IUPAC Name |

4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-8-5-6-10-12(9(8)2)16-13(15-10)11-4-3-7-14-11/h5-6,11,14H,3-4,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMWWJVDMGWUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)C3CCCN3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of o-Phenylenediamine Derivatives

A common approach starts with appropriately substituted o-phenylenediamines, which undergo cyclization with carboxylic acid derivatives or their equivalents under acidic or heating conditions to form the benzimidazole ring.

Introduction of Methyl Groups at Positions 4 and 5

Methyl groups at the 4 and 5 positions are typically introduced by starting with methyl-substituted o-phenylenediamines or by selective methylation of the benzimidazole ring prior to further substitution.

Substitution at Position 2 with Pyrrolidin-2-yl Group

The 2-position substitution with a pyrrolidin-2-yl group can be achieved by:

Nucleophilic substitution reactions using o-fluorinated aryl-N,N-dimethylformamidine intermediates and pyrrolidinyl ethanamines in polar aprotic solvents such as dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO), heated to elevated temperatures (150–170 °C) for 1–2 hours.

Amide coupling reactions involving Boc-protected proline derivatives (which are pyrrolidine-based) coupled with phenylene-diamine derivatives under standard peptide coupling conditions (e.g., using TBTU, HBTU, or HATU as coupling agents in solvents like THF or DMF) followed by deprotection steps.

Microwave-assisted synthesis to accelerate the substitution step, where the reaction mixture is heated at 160 °C for 15 minutes in a microwave reactor, improving yield and reducing reaction time.

Detailed Reaction Conditions and Workup Procedures

Purification and Characterization

- After reaction completion, mixtures are cooled to room temperature and poured into water.

- Extraction is performed multiple times with ethyl acetate.

- Organic layers are washed successively with saturated salt water and water.

- Drying over anhydrous sodium sulfate is done overnight.

- Solvent removal by rotary evaporation.

- Final purification is achieved through silica gel column chromatography to isolate the target benzimidazole derivative.

Research Findings and Optimization

- The molar ratio of starting materials (aryl-N,N-dimethylformamidine to primary amine) significantly affects the yield, with ratios ranging from 1:1 to 1:12 being effective.

- The use of polar aprotic solvents such as DMA and DMSO facilitates the nucleophilic substitution at elevated temperatures.

- Microwave-assisted synthesis dramatically reduces reaction time from hours to minutes while maintaining comparable yields.

- Boc-protection strategies allow for selective functionalization and improved handling of pyrrolidine derivatives during amide bond formation.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of alkylated benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have shown that benzimidazole derivatives, including those with similar structures to 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole, exhibit significant antiviral properties. For instance, compounds with a benzimidazole core have been tested against various viruses, including Hepatitis C Virus (HCV), demonstrating effective inhibition with low EC50 values (e.g., as low as 0.007 nM) . The presence of specific substituents on the benzimidazole ring enhances their potency against viral targets.

Anticancer Properties

Benzimidazole derivatives are also recognized for their anticancer activities. A study highlighted the synthesis of novel benzimidazole derivatives that showed promising antitumor activity in vitro, indicating their potential use in cancer therapy . The structural modifications of these compounds can lead to enhanced lipophilicity and improved cell membrane penetration, which are critical for effective drug delivery in cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit key inflammatory mediators, such as nitric oxide and TNF-alpha . This property makes them candidates for developing new anti-inflammatory drugs.

Case Study on Antiviral Efficacy

A comprehensive study evaluated a series of benzimidazole derivatives for their antiviral activity against HCV. Among these, specific compounds demonstrated remarkable efficacy with EC50 values significantly lower than standard antiviral agents. The study concluded that structural modifications at the 4-position of the pyrrolidine ring could enhance antiviral potency .

Case Study on Anticancer Activity

In another investigation focusing on anticancer effects, a library of benzimidazole derivatives was screened for cytotoxicity against various cancer cell lines. Compounds were found to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators . The findings suggest that this compound and its analogs could serve as lead compounds for further development.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

A. 2-(Pyridin-3-yl)-1H-benzo[d]imidazoles ()

- Structure : Replace pyrrolidine with pyridine at the 2-position.

- Activity : Demonstrated antibacterial and antifungal properties (e.g., MIC values of 12.5–50 µg/mL against S. aureus and E. coli).

- The absence of methyl groups at positions 4/5 may decrease steric hindrance, enhancing target engagement .

C. 4-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole ()

- Structure : Hydroxyphenyl and pyridyl substituents on imidazole.

- Activity: Chemiluminescent properties due to extended π-conjugation. No direct pharmacological data, but structural analogs show applications in biosensing.

- Key Difference : Polar hydroxyl groups improve aqueous solubility, whereas the target compound’s pyrrolidine and methyl groups balance lipophilicity for membrane penetration .

Key Trends :

- Pyrrolidine vs. Pyridine : Pyrrolidine’s flexibility improves binding kinetics in dynamic targets (e.g., G protein-coupled receptors), while pyridine’s rigidity favors enzymes with well-defined active sites.

- Methyl Groups : The 4,5-dimethyl substitution in the target compound likely enhances metabolic stability by shielding reactive positions from oxidation .

Physicochemical Properties

| Property | 4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole | 2-(Pyridin-3-yl)-1H-benzimidazole | Imidazo[4,5-b]pyridine Derivatives |

|---|---|---|---|

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~1.8 | ~1.5–2.0 |

| Solubility (mg/mL) | >0.1 (pyrrolidine enhances solubility) | <0.1 | 0.05–0.2 |

| Hydrogen Bond Acceptors | 3 | 4 | 5–6 |

Analysis : The target compound’s pyrrolidine and methyl groups optimize lipophilicity for oral bioavailability, whereas pyridine-containing analogs (e.g., ) may require formulation aids due to lower solubility.

Actividad Biológica

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

The synthesis of this compound typically involves the cyclization of 4,5-dimethyl-1,2-phenylenediamine with 2-pyrrolidinone. This reaction often requires a dehydrating agent under controlled conditions to facilitate the formation of the benzimidazole ring. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Hydrogen peroxide | Acidic conditions | N-oxides |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Reduced derivatives |

| Substitution | Alkyl halides | Base (e.g., NaH) | Substituted derivatives |

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The mechanism involves the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways. For example, in tests involving A549 lung adenocarcinoma cells, this compound showed significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 15 | Apoptosis induction |

| MCF7 (breast cancer) | 20 | Cell cycle arrest |

Anti-inflammatory Effects

Recent studies have highlighted the compound's anti-inflammatory potential by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests a possible therapeutic role in treating inflammatory diseases.

The biological effects of this compound are attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical cellular processes, leading to altered activity and subsequent biological responses. The exact pathways remain under investigation but are believed to involve modulation of signaling cascades linked to cell survival and proliferation.

Case Studies and Research Findings

- Antimicrobial Study : A study published in MDPI demonstrated that derivatives of benzimidazole, including this compound, displayed significant antimicrobial activity against resistant strains of bacteria .

- Anticancer Research : In a comparative analysis involving multiple compounds, it was found that this benzimidazole derivative exhibited superior anticancer activity against A549 cells with an IC50 value significantly lower than that of many known anticancer drugs .

- Inflammation Inhibition : Research indicated that the compound effectively reduced levels of inflammatory markers in vitro, suggesting its potential utility in managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing a benzimidazole precursor (e.g., 4,5-dimethyl-1H-benzimidazole) with pyrrolidine derivatives in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Optimization includes adjusting solvent polarity (e.g., DMF/ethanol mixtures for better solubility ), varying molar ratios (1:1 to 1:1.2), and using anhydrous magnesium chloride as a catalyst to improve yields (up to 75% reported in ethanol/water systems) . Post-reaction purification via recrystallization (e.g., DMF/ethanol 1:1) ensures product purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzimidazole core and pyrrolidine substitution patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (using SHELX programs ) resolves stereochemical ambiguities. Cross-referencing with computational predictions (e.g., PubChem data ) enhances reliability.

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Initial screening involves in vitro assays against target enzymes or cell lines. For antimicrobial studies, use broth microdilution (MIC determination) against Gram-positive/negative bacteria. Cytotoxicity assays (e.g., MTT on cancer cell lines) require dose-response curves (1–100 µM) and comparison to controls like cisplatin . Prioritize compounds with IC₅₀ < 10 µM for further study.

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity and pH. For example, solubility in methanol/water mixtures vs. poor solubility in pure ethanol can be reconciled by measuring partition coefficients (LogP) via HPLC. Use standardized buffers (e.g., ammonium acetate pH 6.5 ) for consistent pH control. Statistical tools (e.g., ANOVA) identify outliers in datasets .

Q. How can computational methods predict SAR for pyrrolidine-substituted benzimidazoles?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target receptors (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding (pyrrolidine N-H with Asp86) and hydrophobic contacts (methyl groups with nonpolar residues). MD simulations (50–100 ns) assess binding stability . Validate predictions with in vitro IC₅₀ correlations.

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?

- Methodological Answer : Poor in vivo bioavailability may stem from metabolic instability. Use LC-MS to identify metabolites (e.g., cytochrome P450 oxidation ). Improve pharmacokinetics via prodrug strategies (e.g., esterification of hydroxyl groups) or nanoparticle encapsulation. Compare AUC (area under the curve) in rodent models to refine dosing .

Q. How can structural modifications enhance selectivity for cancer vs. normal cells?

- Methodological Answer : Introduce substituents targeting cancer-specific biomarkers. For example, fluorophenyl groups (electron-withdrawing) improve DNA intercalation in tumor cells . Use CRISPR-edited isogenic cell lines to compare toxicity. SAR libraries should vary substituents at positions 2 (pyrrolidine) and 4/5 (methyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.